2-(3-Chlorophenyl)-3-methylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

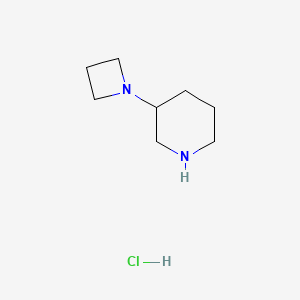

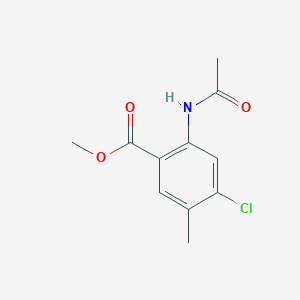

La 2-(3-Chlorophényl)-3-méthylmorpholine est un composé chimique qui appartient à la classe des dérivés de la morpholine. La morpholine est une amine hétérocyclique avec un cycle à six chaînons contenant à la fois des atomes d'azote et d'oxygène. L'ajout d'un groupe 3-chlorophényle et d'un groupe méthyle au cycle de la morpholine confère à ce composé des propriétés chimiques et physiques uniques. Elle est utilisée dans diverses applications de recherche scientifique en raison de sa structure et de sa réactivité distinctives.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 2-(3-Chlorophényl)-3-méthylmorpholine implique généralement la réaction de la 3-chloroaniline avec l'épichlorhydrine pour former un intermédiaire, qui est ensuite mis à réagir avec la méthylamine pour produire le composé final. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.

Méthodes de production industrielle : Dans un contexte industriel, la production de 2-(3-Chlorophényl)-3-méthylmorpholine peut être mise à l'échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, telles que la température et la pression, garantissant une qualité de produit constante. Des catalyseurs peuvent également être utilisés pour améliorer la vitesse de réaction et le rendement.

Analyse Des Réactions Chimiques

Types de réactions : La 2-(3-Chlorophényl)-3-méthylmorpholine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : L'atome de chlore du groupe 3-chlorophényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Hydroxyde de sodium en milieu aqueux pour la substitution nucléophile.

Principaux produits formés :

Oxydation : Formation de dérivés N-oxydes correspondants.

Réduction : Formation de l'amine correspondante.

Substitution : Formation de divers dérivés phényliques substitués.

4. Applications de la recherche scientifique

La 2-(3-Chlorophényl)-3-méthylmorpholine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.

Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.

Industrie : Utilisée dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 2-(3-Chlorophényl)-3-méthylmorpholine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et de la molécule cible. Par exemple, dans la recherche antimicrobienne, le composé peut inhiber la croissance des bactéries en interférant avec la synthèse de leur paroi cellulaire.

Composés similaires :

2-(4-Chlorophényl)-3-méthylmorpholine : Structure similaire, mais avec l'atome de chlore en position para.

2-(3-Bromophényl)-3-méthylmorpholine : Structure similaire, mais avec un atome de brome au lieu du chlore.

2-(3-Chlorophényl)-4-méthylmorpholine : Structure similaire, mais avec le groupe méthyle en position 4.

Unicité : La 2-(3-Chlorophényl)-3-méthylmorpholine est unique en raison du positionnement spécifique des groupes chlore et méthyle, qui peuvent influencer sa réactivité et son activité biologique. La présence de l'atome de chlore en position méta peut entraîner des effets stériques et électroniques différents par rapport à ses homologues para ou ortho, ce qui en fait un composé précieux pour diverses applications de recherche.

Applications De Recherche Scientifique

2-(3-Chlorophenyl)-3-methylmorpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(3-Chlorophenyl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.

Comparaison Avec Des Composés Similaires

2-(4-Chlorophenyl)-3-methylmorpholine: Similar structure but with the chlorine atom in the para position.

2-(3-Bromophenyl)-3-methylmorpholine: Similar structure but with a bromine atom instead of chlorine.

2-(3-Chlorophenyl)-4-methylmorpholine: Similar structure but with the methyl group in the 4-position.

Uniqueness: 2-(3-Chlorophenyl)-3-methylmorpholine is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and biological activity. The presence of the chlorine atom in the meta position can lead to different steric and electronic effects compared to its para or ortho counterparts, making it a valuable compound for various research applications.

Propriétés

Numéro CAS |

1097796-78-5 |

|---|---|

Formule moléculaire |

C11H14ClNO |

Poids moléculaire |

211.69 g/mol |

Nom IUPAC |

2-(3-chlorophenyl)-3-methylmorpholine |

InChI |

InChI=1S/C11H14ClNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 |

Clé InChI |

BOFUZZAQNVYZFF-UHFFFAOYSA-N |

SMILES canonique |

CC1C(OCCN1)C2=CC(=CC=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)

![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)

![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)

![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)

![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)